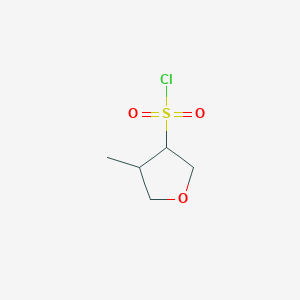
4-Methyloxolane-3-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyloxolane-3-sulfonyl chloride is an organic compound with the molecular formula C₅H₉ClO₃S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO₂Cl) attached to a 4-methyloxolane ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Methyloxolane-3-sulfonyl chloride can be synthesized through the reaction of 4-methyloxolane with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction is as follows:
[ \text{4-Methyloxolane} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} + \text{Hydrochloric Acid} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully monitored. The use of catalysts and solvents may also be employed to enhance the reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyloxolane-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamide derivatives.
Oxidation Reactions: It can be oxidized to form sulfonic acids.
Reduction Reactions: It can be reduced to form sulfinates.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.
Reducing Agents: Sodium borohydride and other hydride donors are used for reduction reactions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonic Acids: Formed from oxidation reactions.
Sulfinates: Formed from reduction reactions.
Aplicaciones Científicas De Investigación
4-Methyloxolane-3-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.
Biology: It is used in the modification of biomolecules for studying biological processes.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-methyloxolane-3-sulfonyl chloride involves the formation of a sulfonyl intermediate, which can react with various nucleophiles. The sulfonyl group is highly electrophilic, making it reactive towards nucleophilic attack. This reactivity is utilized in various chemical transformations to form sulfonamide, sulfonic acid, and sulfinate derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonyl Chloride: Similar in structure but lacks the oxolane ring.
Ethanesulfonyl Chloride: Similar but has an ethane backbone instead of an oxolane ring.
Benzenesulfonyl Chloride: Contains a benzene ring instead of an oxolane ring.
Uniqueness
4-Methyloxolane-3-sulfonyl chloride is unique due to the presence of the oxolane ring, which imparts different chemical properties compared to other sulfonyl chlorides. This structural difference can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in specific synthetic applications.
Propiedades
Fórmula molecular |
C5H9ClO3S |
|---|---|
Peso molecular |
184.64 g/mol |
Nombre IUPAC |
4-methyloxolane-3-sulfonyl chloride |
InChI |
InChI=1S/C5H9ClO3S/c1-4-2-9-3-5(4)10(6,7)8/h4-5H,2-3H2,1H3 |
Clave InChI |
YXLMIIAZVMBKAA-UHFFFAOYSA-N |
SMILES canónico |
CC1COCC1S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



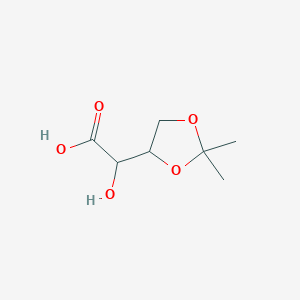
![3-{[1-(Chloromethyl)cyclobutyl]methyl}oxolane](/img/structure/B13182944.png)

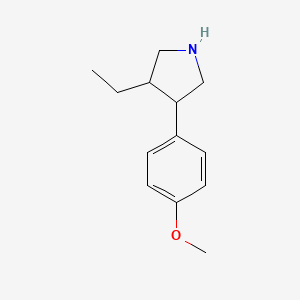

![2-[(3-Cyclobutylphenyl)methyl]oxirane](/img/structure/B13182970.png)
![4-[3-(hydroxymethyl)phenoxy]-N-methyl-N-[3-methyl-4-[[(3S)-3-methylpiperazin-1-yl]methyl]phenyl]cyclohexane-1-carboxamide;hydrochloride](/img/structure/B13182975.png)
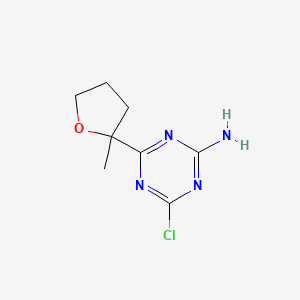
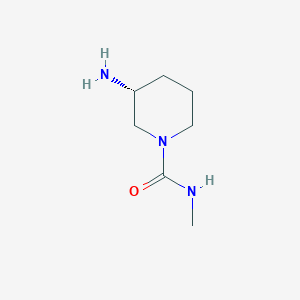



![Tert-butyl 3-amino-4-[4-fluoro-3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13183012.png)
